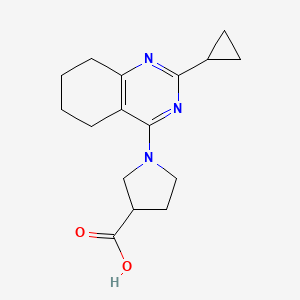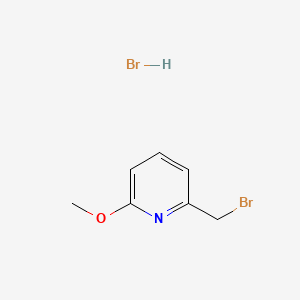![molecular formula C18H14ClN B11840795 Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- CAS No. 144412-60-2](/img/structure/B11840795.png)
Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The compound features a chloro-substituted aniline group and a methylnaphthalene moiety connected through a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline typically involves the condensation reaction between 4-chloroaniline and 8-methyl-2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can be used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biological and medical research, compounds similar to (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline are often investigated for their potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: A simpler aniline derivative with a chloro substituent.
8-Methyl-2-naphthaldehyde: A naphthalene derivative with a methyl group and an aldehyde group.
N-Methyl-N-phenylformamide: An imine compound with a similar structure.
Uniqueness
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline is unique due to the combination of its chloro-substituted aniline and methylnaphthalene moieties. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
144412-60-2 |
|---|---|
Molekularformel |
C18H14ClN |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-(8-methylnaphthalen-2-yl)methanimine |
InChI |
InChI=1S/C18H14ClN/c1-13-3-2-4-15-6-5-14(11-18(13)15)12-20-17-9-7-16(19)8-10-17/h2-12H,1H3 |
InChI-Schlüssel |
PJYINZQYFXFNPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=CC=C1)C=NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)
![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)
